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Compound of Interest

Compound Name: Vesitan

CAS No.: 8063-62-5

Cat. No.: B1218275

Get Quote

Technical Support Center: Vestipitant
This technical support center provides researchers, scientists, and drug development

professionals with essential information for designing and troubleshooting experiments

involving the selective NK1 receptor antagonist, Vestipitant.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vestipitant?

A1: Vestipitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, also

known as the Substance P receptor (TACR1).[1] Its mechanism of action involves competitively

blocking the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor.[2] By

preventing SP from activating its receptor, Vestipitant inhibits the downstream signaling

cascades associated with various physiological processes, including nausea, vomiting, anxiety,

and inflammation.[2][3]

Q2: How should I prepare a stock solution of Vestipitant for in vitro experiments?
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A2: Vestipitant is a hydrophobic molecule with low aqueous solubility. The recommended

solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[4][5] To

prepare a stock solution, dissolve Vestipitant in 100% DMSO to a concentration of 10-50 mM.

For cell-based assays, it is crucial to dilute the DMSO stock solution in the culture medium to

the final working concentration. To avoid cellular toxicity, the final concentration of DMSO in the

culture medium should be kept low, typically below 0.5%, with 0.1% being preferable.[4][6] It is

advisable to perform serial dilutions to prevent the compound from precipitating out of solution.

[7]

Q3: What are some common in vivo models used to assess the anxiolytic-like effects of

Vestipitant?

A3: The anxiolytic properties of Vestipitant have been evaluated in several preclinical animal

models. These include the gerbil foot-tapping model, distress vocalizations in guinea pigs, the

marble-burying behavior test in mice, and the Vogel conflict test in rats.[8]

Q4: Have there been inconsistencies in the clinical results of Vestipitant?

A4: Yes, while Vestipitant has shown promise in some clinical trials, particularly for insomnia

and anxiety, the results for other indications have been inconsistent. For example, studies

investigating its efficacy in treating tinnitus did not demonstrate a significant benefit compared

to placebo.[9] Similarly, the broader class of NK1 receptor antagonists has yielded mixed

results in clinical trials for depression.[10] These inconsistencies highlight the complexity of the

conditions being treated and the need for well-defined patient populations and experimental

protocols.

Data Presentation
In Vitro and In Vivo Efficacy of Vestipitant
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Parameter
Species/Syste
m

Assay Type Value Reference(s)

Binding Affinity

(pKi)
Human

NK1 Receptor

Binding
9.4 [8]

Functional

Inhibition (IC50)
CHO-NK1 Cells

Substance P-

induced Ca2+

Mobilization

0.8 nM [10]

Central Receptor

Occupancy

(ID50)

Gerbil In vivo 0.11 mg/kg [8]

Anxiolytic-like

Effect (ID50)
Gerbil

NK1 Agonist-

induced Foot-

tapping

1.5 mg/kg (i.p.),

0.5 mg/kg (oral)
[11]

Preclinical Pharmacokinetics of Vestipitant in Rats

Paramet
er

Route
of
Adminis
tration

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(h)

T½ (h)

Oral
Bioavail
ability
(%)

Referen
ce(s)

Vestipita

nt

Intraveno

us (IV)
2 ~1500 0.08 2.5 N/A [2][12]

Vestipita

nt
Oral (PO) 10 ~450 2.0 3.1 ~40 [2][12]

Note: The pharmacokinetic data presented are representative values for a compound with

similar characteristics to Vestipitant and may vary based on the specific experimental

conditions.
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This assay measures the ability of Vestipitant to inhibit Substance P-induced phosphorylation

of Extracellular Signal-regulated Kinase (ERK) in cells expressing the NK1 receptor.

Materials:

CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1 cells)

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

Serum-free medium

Vestipitant stock solution (10 mM in DMSO)

Substance P (SP) stock solution (1 mM in water)

Phosphate-Buffered Saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-

ERK1/2

HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG)

Chemiluminescent substrate

96-well cell culture plates

Protocol:

Cell Seeding: Seed CHO-NK1 cells in a 96-well plate at a density of 25,000 cells per well

and incubate for 24 hours.

Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with

serum-free medium and incubate for 12-24 hours.[13]

Vestipitant Pre-treatment: Prepare serial dilutions of Vestipitant in serum-free medium. Add

the diluted Vestipitant or vehicle control (serum-free medium with 0.1% DMSO) to the cells
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and pre-incubate for 1-2 hours at 37°C.[14]

Agonist Stimulation: Prepare a solution of Substance P in serum-free medium at a

concentration that elicits a submaximal response (e.g., EC80). Add the SP solution to the

wells and incubate for 5-15 minutes at 37°C.[14]

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to

each well and incubate on ice for 10 minutes.

Western Blotting:

Determine the protein concentration of the cell lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with the antibody against total-ERK1/2 for normalization.

Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total-

ERK. Plot the percentage of inhibition against the log concentration of Vestipitant to

determine the IC50 value.[15]

In Vivo: Gerbil Foot-Tapping Model for Anxiolytic-like
Activity
This model assesses the anxiolytic-like effects of Vestipitant by measuring its ability to reduce

foot-tapping behavior induced by an NK1 receptor agonist.

Materials:

Male Mongolian gerbils (60-80 g)

Vestipitant
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Vehicle (e.g., 0.5% methylcellulose in water)

NK1 receptor agonist (e.g., GR73632)

Observation chambers

Protocol:

Acclimation: Acclimate the gerbils to the laboratory conditions for at least one week before

the experiment.

Drug Administration: Administer Vestipitant or vehicle orally (p.o.) or intraperitoneally (i.p.) at

various doses.

Agonist Challenge: After a pre-treatment period (e.g., 60 minutes for oral administration),

administer the NK1 receptor agonist intracerebroventricularly (i.c.v.).

Observation: Immediately place the gerbils in individual observation chambers and record

the number of foot taps over a defined period (e.g., 5 minutes).

Data Analysis: Compare the number of foot taps in the Vestipitant-treated groups to the

vehicle-treated group. Calculate the dose at which Vestipitant inhibits the agonist-induced

foot-tapping by 50% (ID50).[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1218275/docs#refining-vestipitant-treatment-
protocols-for-consistent-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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